molecular formula C9H14N4O B11902469 1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-19-1

1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11902469
CAS No.: 646056-19-1
M. Wt: 194.23 g/mol
InChI Key: VDCYAALXANNKFH-UHFFFAOYSA-N
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Description

5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The spiro structure imparts unique chemical and physical properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,7-diazaspiro[4.4]nonane with a nitrile oxide, which can be generated in situ from a hydroxamic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend

Properties

CAS No.

646056-19-1

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(3-4-10-6-9)13(5-1)8-11-7-12-14-8/h7,10H,1-6H2

InChI Key

VDCYAALXANNKFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NC=NO3

Origin of Product

United States

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